molecular formula C8H5BrF3N3 B13562877 6-bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole

6-bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole

Cat. No.: B13562877
M. Wt: 280.04 g/mol
InChI Key: UEQQLAQNURHNBI-UHFFFAOYSA-N
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Description

6-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by the presence of a bromine atom and a trifluoroethyl group attached to the benzotriazole ring, which imparts unique chemical properties.

Preparation Methods

The synthesis of 6-bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole typically involves the reaction of 6-bromo-1H-benzotriazole with 2,2,2-trifluoroethyl bromide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

6-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, the reaction with an amine in the presence of a base can yield the corresponding amine derivative.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For instance, the trifluoroethyl group can be oxidized to a carboxylic acid derivative using strong oxidizing agents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures. These reactions typically require palladium catalysts and specific ligands.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

6-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals. Its unique structure allows for the creation of diverse chemical entities.

    Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways. Its ability to interact with specific proteins makes it valuable in drug discovery.

    Medicine: The compound is explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent. Its unique chemical properties may contribute to its efficacy in these roles.

    Industry: In industrial applications, the compound is used as a corrosion inhibitor, UV stabilizer, and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing its normal function. The trifluoroethyl group can enhance the binding affinity and specificity of the compound for its target. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

6-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole can be compared with other benzotriazole derivatives, such as:

    1H-Benzotriazole: Lacks the bromine and trifluoroethyl groups, resulting in different chemical properties and applications.

    6-Bromo-1H-benzotriazole:

    1-(2,2,2-Trifluoroethyl)-1H-benzotriazole: Contains the trifluoroethyl group but lacks the bromine atom, affecting its chemical behavior and applications.

The presence of both the bromine and trifluoroethyl groups in this compound imparts unique properties that distinguish it from these similar compounds.

Properties

Molecular Formula

C8H5BrF3N3

Molecular Weight

280.04 g/mol

IUPAC Name

6-bromo-1-(2,2,2-trifluoroethyl)benzotriazole

InChI

InChI=1S/C8H5BrF3N3/c9-5-1-2-6-7(3-5)15(14-13-6)4-8(10,11)12/h1-3H,4H2

InChI Key

UEQQLAQNURHNBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)N(N=N2)CC(F)(F)F

Origin of Product

United States

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